molecular formula C13H16N2OS B14207884 3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)- CAS No. 832103-04-5

3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-

Cat. No.: B14207884
CAS No.: 832103-04-5
M. Wt: 248.35 g/mol
InChI Key: VKDSSQMRQBYPOD-LLVKDONJSA-N
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Description

This compound features a 3-pyrrolidinol core with a (3R)-configured hydroxyl group and a 5-aminobenzo[b]thien-2-ylmethyl substituent at the 1-position. The stereochemistry at the 3-position is critical, as enantiomeric forms often exhibit divergent biological activities.

Properties

CAS No.

832103-04-5

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

(3R)-1-[(5-amino-1-benzothiophen-2-yl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C13H16N2OS/c14-10-1-2-13-9(5-10)6-12(17-13)8-15-4-3-11(16)7-15/h1-2,5-6,11,16H,3-4,7-8,14H2/t11-/m1/s1

InChI Key

VKDSSQMRQBYPOD-LLVKDONJSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC3=C(S2)C=CC(=C3)N

Canonical SMILES

C1CN(CC1O)CC2=CC3=C(S2)C=CC(=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)- can be achieved through several synthetic routes. One common method involves the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp., followed by stereoselective esterification using a commercial lipase . This method is advantageous due to its ability to produce optically active forms of the compound.

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often require the use of expensive starting materials and precise reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)- has several scientific research applications, including:

    Chemistry: It serves as a chiral building block for the synthesis of complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

  • Entry 29 (): 1-[(1,1-Dimethylethyl)sulfonyl]-5-phenyl-3-pyrrolidinol (C14H21NO3S) Key Differences: Replaces the 5-aminobenzo[b]thien-2-ylmethyl group with a tert-butylsulfonyl and phenyl substituent. The phenyl group may enhance π-π stacking but lacks the hydrogen-bonding capability of the amino group .
  • Entry 30 (): (E)-N-(3-Ethoxy-4-methoxybenzylidene)-2-methylpropane-2(R)-sulfinamide (C14H21NO3S) Key Differences: Features a sulfinamide-linked aromatic system instead of a fused thiophene.

Benzo[b]thiophene Derivatives

  • Compound from : N-(1-{5-[1-(Benzo[b]thien-2-yl)ethyl]benzo[b]thien-2-yl}ethyl)-N-hydroxyurea Key Differences: Utilizes a bis-benzo[b]thienyl ethyl backbone with a hydroxyurea group. Implications: The extended aromatic system may improve binding to hydrophobic pockets, but the lack of a pyrrolidinol core limits direct comparison. The hydroxyurea group introduces redox activity, which is absent in the target compound .
  • Group 1 Compounds (): High-affinity LmGAPDH inhibitors with naphthalene/phenyl substituents (e.g., hydroxy, methoxy, methyl). Key Differences: Replace the benzo[b]thiophene with naphthalene or phenyl rings. Implications: Substituents like hydroxy and methoxy in ortho positions (R2) enhance affinity for GAPDH, as seen in Group 1 (pIC50 ≥ 4.00).

Functional Group Modifications

  • Compound from : (R)-1-(3-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)benzoyl)pyrrolidine-3-carboxylic acid Key Differences: Replaces the hydroxyl group with a carboxylic acid and introduces a thiazole-carbamoyl moiety. Implications: The carboxylic acid increases acidity (lower pKa vs. The thiazole ring may engage in dipole-dipole interactions, unlike the benzo[b]thiophene’s aromatic system .

Physicochemical and Pharmacological Insights

Solubility and Lipophilicity

  • The target compound’s hydroxyl group (3R-pyrrolidinol) enhances hydrophilicity compared to tert-butylsulfonyl (Entry 29) or methyl ester (Entry 31, ) derivatives.
  • The 5-aminobenzo[b]thien-2-yl group contributes moderate lipophilicity, balancing solubility and membrane permeability.

Stereochemical Considerations

  • The (3R) configuration is critical. For example, in , hydrochloride salts of 3-pyrrolidinol derivatives show stereospecific stability, suggesting that the target compound’s R-configuration may optimize metabolic resistance .

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